5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 5-position and an isopropyl group at the 3-position. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-6-methylpyridine.
Nitration: The 2-amino-6-methylpyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 2-amino-5-nitro-6-methylpyridine.
Reduction: The nitro group is then reduced to an amino group using hydrogen gas and a catalyst such as Raney nickel.
Cyclization: The resulting compound undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the pyrrolopyridine ring system.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolopyridine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the isopropyl group.
5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar structure with an iodine atom instead of an isopropyl group.
6-chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure with the chlorine atom at the 6-position.
Uniqueness
5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the chlorine atom and the isopropyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
5-chloro-3-propan-2-yl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-6(2)7-5-12-8-3-4-9(11)13-10(7)8/h3-6,12H,1-2H3 |
InChI Key |
QATKNWDGIOKJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
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